N-benzyl-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Overview
Description
N-benzyl-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a benzyl group, a fluorine atom, a piperidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonamide core, followed by the introduction of the fluorine atom and the benzyl group. The piperidine ring is then incorporated through a series of nucleophilic substitution reactions. The final step involves the formation of the oxoethyl linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-fluorobenzenesulfonamide
- N-benzyl-4-fluoro-N-(2-hydroxyethyl)benzenesulfonamide
- N-fluorobenzenesulfonimide
Uniqueness
N-benzyl-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-benzyl-4-fluoro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-17-11-13-23(14-12-17)21(25)16-24(15-18-5-3-2-4-6-18)28(26,27)20-9-7-19(22)8-10-20/h2-10,17H,11-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRIAHPMZAOKNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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